1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Attachment of the Aromatic Groups: The aromatic groups, such as the 4-ethylphenyl and pyridin-4-yl groups, are introduced through various coupling reactions, including Suzuki or Heck coupling.
Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
- 1-[1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
Uniqueness
1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[1-(4-ethylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-2-20-8-10-23(11-9-20)32-25(21-12-14-27-15-13-21)24(28-29-32)26(33)31-18-16-30(17-19-31)22-6-4-3-5-7-22/h3-15H,2,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWGLRTDMSPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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